molecular formula C8H10ClNO2S B2413445 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2059932-32-8

4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2413445
CAS No.: 2059932-32-8
M. Wt: 219.68
InChI Key: ANQYTMYCYNCQLM-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a chemical building block based on the tetrahydrothienopyridine scaffold, which is recognized for its relevance in medicinal chemistry and drug discovery research . This specific compound features a carboxylic acid group at the 7-position, making it a versatile intermediate for the synthesis of more complex molecules through amide bond formation or further functionalization. Researchers investigating the tetrahydrothienopyridine core have identified its significant potential in developing enzyme inhibitors. For instance, closely related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogues have been designed as potent inhibitors of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog signaling pathway that is a potential drug target in cancer . In a separate research context, a similar compound, 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid, has been identified as a highly selective, low molecular weight inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity research . The reactivity of the scaffold is also demonstrated in synthetic chemistry, where related thienopyridinones serve as key intermediates for the development of novel dye classes and other functional organic molecules . This product is offered as a high-quality building block to support innovative research in these and other areas. It is supplied with guaranteed purity and stability for research applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c10-8(11)6-7-5(1-3-9-6)2-4-12-7;/h2,4,6,9H,1,3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQYTMYCYNCQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CS2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminothiophenol and β-ketoesters can be used to form the thieno[2,3-c]pyridine core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride (CAS Number: 2059932-32-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H10ClNO2S
  • Molecular Weight : 219.69 g/mol
  • CAS Number : 2059932-32-8
  • Purity : Minimum 95% .

Biological Activity

The biological activity of this compound has been investigated in various studies. Below are key findings regarding its pharmacological effects:

Antiviral Activity

Research indicates that derivatives of thieno[2,3-c]pyridines exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness in inhibiting the influenza A virus by disrupting protein-protein interactions crucial for viral replication. The most potent derivatives demonstrated an IC50 value as low as 1.1 μM against the PA-PB1 interaction in the influenza polymerase complex .

Anticancer Properties

Studies have highlighted the antiproliferative effects of thieno[2,3-c]pyridine derivatives against various cancer cell lines. For example, one study reported that certain derivatives inhibited proliferation in breast and colon cancer cell lines with varying degrees of potency . The mechanism appears to involve interference with critical cellular pathways rather than direct inhibition of dihydrofolate reductase (DHFR), suggesting alternative therapeutic pathways .

Antioxidant Activity

Antioxidant properties have also been attributed to thieno[2,3-c]pyridine derivatives. In vitro assays demonstrated significant free radical scavenging activity, with some compounds exhibiting IC50 values comparable to standard antioxidants like ascorbic acid . This suggests potential applications in managing oxidative stress-related diseases.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Viral Polymerase : The compound may disrupt the assembly and function of viral polymerase complexes essential for replication.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Radical Scavenging : The presence of functional groups allows for effective interaction with free radicals.

Case Studies

Several studies have explored the biological activity of thieno[2,3-c]pyridine derivatives:

  • Antiviral Efficacy Against Influenza :
    • A study synthesized various thienopyridine derivatives and evaluated their ability to inhibit influenza virus replication. The most effective compound showed an IC50 value of 1.1 μM against PA-PB1 interaction .
  • Anticancer Activity :
    • Another investigation assessed the antiproliferative effects against multiple cancer cell lines. One derivative exhibited significant inhibition in breast cancer cells with an IC50 value of approximately 10 μM .
  • Antioxidant Potential :
    • An antioxidant assay revealed that certain derivatives had IC50 values around 18 μg/mL for DPPH radical scavenging activity, indicating their potential as antioxidant agents .

Data Summary Table

Activity TypeCompound DerivativeIC50 ValueReference
AntiviralThienopyridine Derivative1.1 μM
AnticancerThienopyridine Derivative~10 μM
AntioxidantThienopyridine Derivative18 μg/mL

Q & A

Q. Advanced

  • Cross-validation : Combine NMR, IR, and mass spectrometry. For example, discrepancies in pyridine proton shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) .
  • Dynamic NMR : Resolve overlapping signals by varying temperature or using 2D techniques (COSY, HSQC).
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

How stable is this compound under acidic or basic conditions?

Advanced
The hydrochloride salt is stable in mild acidic conditions (e.g., HCl/methanol at 25°C) but degrades in strong bases (pH > 10) due to deprotonation of the carboxylic acid and ring-opening reactions. Stability studies under reflux (80°C, 24h) in HCl/methanol showed <5% degradation . For long-term storage, keep at –20°C in anhydrous, inert atmospheres .

What methods optimize reaction yields for derivatives of this compound?

Q. Advanced

  • Stepwise reagent addition : Add oxidizing agents (e.g., KMnO₄) in small portions to control exothermicity and minimize side products .
  • Temperature control : Maintain 90–95°C during oxidation to balance reaction rate and selectivity .
  • Catalytic acid : Use HCl (1–2 eq.) to protonate the pyridine nitrogen, enhancing electrophilic substitution reactivity .

How do electron-withdrawing substituents affect the reactivity of the thienopyridine core?

Advanced
The carboxylic acid group at position 7 acts as an electron-withdrawing group, reducing electron density on the fused thiophene ring. This increases susceptibility to nucleophilic aromatic substitution at electron-deficient positions (e.g., C-3 or C-4). Computational studies (e.g., Fukui indices) can predict reactive sites .

What safety protocols are essential during synthesis and handling?

Q. Basic

  • Use fume hoods and PPE (gloves, goggles) when handling concentrated HCl or methanol .
  • Avoid skin contact; the compound may cause irritation (H315, H319) .
  • Neutralize waste with sodium bicarbonate before disposal .

How can researchers resolve low yields in coupling reactions involving this compound?

Q. Advanced

  • Activation of carboxylic acid : Convert to acyl chloride (SOCl₂, 0°C) or use coupling agents (EDC/HOBt) for amide formation .
  • Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., 30% → 65% in 2h for analogous systems) .
  • Purification : Use reverse-phase HPLC with acetonitrile/water (0.1% TFA) to isolate pure product .

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